molecular formula C18H17BrFNO B1327294 4-Bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone CAS No. 898774-85-1

4-Bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone

Cat. No.: B1327294
CAS No.: 898774-85-1
M. Wt: 362.2 g/mol
InChI Key: MGJKMSWUJJVYKU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-2’-pyrrolidinomethyl benzophenone is a synthetic derivative of benzophenone. It is characterized by the presence of bromine, fluorine, and a pyrrolidinomethyl group attached to the benzophenone core.

Preparation Methods

The synthesis of 4-Bromo-2-fluoro-2’-pyrrolidinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Fluorination: The addition of a fluorine atom to the aromatic ring.

    Pyrrolidinomethylation: The attachment of a pyrrolidinomethyl group to the benzophenone core.

These reactions are carried out under controlled conditions, often using catalysts and specific reagents to ensure high yield and purity .

Chemical Reactions Analysis

4-Bromo-2-fluoro-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-2-fluoro-2’-pyrrolidinomethyl benzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the pyrrolidinomethyl group, contribute to its reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

4-Bromo-2-fluoro-2’-pyrrolidinomethyl benzophenone can be compared with other similar compounds, such as:

  • 4-Bromo-2-fluoropyridine
  • 2-Bromo-5-fluoropyridine
  • 4-Bromo-2-fluorobiphenyl

These compounds share similar structural features, such as the presence of bromine and fluorine atoms. the addition of the pyrrolidinomethyl group in 4-Bromo-2-fluoro-2’-pyrrolidinomethyl benzophenone makes it unique and potentially more versatile in its applications .

Biological Activity

4-Bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone (CAS No. 898774-85-1) is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a bromine atom, a fluorine atom, and a pyrrolidinomethyl group attached to a benzophenone core, suggests various applications in medicinal chemistry and biological research.

  • Molecular Formula : C18_{18}H17_{17}BrFNO
  • Molecular Weight : 362.24 g/mol
  • Purity : Typically around 97% in commercial preparations .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The halogen substituents (bromine and fluorine) and the pyrrolidinomethyl group contribute to its reactivity and binding affinities, potentially influencing various biochemical pathways.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activities. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 and HeLa cells. The IC50_{50} values for these compounds ranged from approximately 8 to 10 µM after 48 to 72 hours of treatment, suggesting a potent growth inhibitory effect .

Inhibition of Angiogenesis

The compound's potential as an anti-angiogenic agent has also been explored. In vivo studies using chick chorioallantoic membrane (CAM) assays demonstrated that certain derivatives could effectively inhibit blood vessel formation in tumor tissues, which is crucial for tumor growth and metastasis .

Comparative Analysis with Similar Compounds

To provide context regarding the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
4-Bromo-2-fluorobiphenylBiphenyl structureLacks pyrrolidinomethyl groupModerate cytotoxicity
4-Bromo-2-fluorophenolHydroxyl group instead of pyrrolidinomethylDifferent reactivityLower anticancer activity
4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenonePyrrolidinomethyl at different positionVariation in biological activityPotentially higher potency

The presence of the pyrrolidinomethyl group in this compound enhances its biological activity compared to other derivatives lacking this moiety.

Case Studies

  • Cell Proliferation Assays : In a study evaluating the effects of various benzophenone derivatives on MCF-7 cell lines, it was found that those with halogen substitutions exhibited enhanced cytotoxicity. Specifically, compounds with both bromine and fluorine showed synergistic effects leading to increased apoptosis rates compared to controls .
  • In Vivo CAM Assay : A recent investigation utilized the CAM assay to assess the anti-angiogenic properties of related compounds. Results indicated a significant reduction in vascularization when treated with these compounds, highlighting their potential as therapeutic agents in cancer treatment .

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJKMSWUJJVYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643663
Record name (4-Bromo-2-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-85-1
Record name (4-Bromo-2-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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